

Technical Guide: Nε-(2-carboxyethyl)lysine-d4 (CEP-Lysine-d4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CEP-Lysine-d4

Cat. No.: B15597818

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physical and chemical properties of Nε-(2-carboxyethyl)lysine-d4 (**CEP-Lysine-d4**), its biochemical origins, and its application as an internal standard in quantitative mass spectrometry-based bioanalysis. Detailed experimental protocols and workflow visualizations are included to support its use in research and development.

Core Physical and Chemical Properties

CEP-Lysine-d4 is a deuterated form of CEP-Lysine, a biomarker associated with oxidative stress and age-related macular degeneration (AMD). The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.^[1]

Property	Value	Reference
Formal Name	(S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2',3,3'-d4-acid	[1]
CAS Number	2702446-72-6	[1]
Molecular Formula	C ₁₃ H ₁₆ D ₄ N ₂ O ₄	[1]
Formula Weight	272.3 g/mol	[1]
Purity	≥99% deuterated forms (d ₁ -d ₄)	[1]
Formulation	A crystalline solid	[1]
Solubility	DMF: 20 mg/ml; DMSO: 20 mg/ml; PBS (pH 7.2): 10 mg/ml	[1]
λ _{max}	217 nm	[1]
Storage	-20°C	[1]
Stability	≥ 4 years	[1]

Biochemical Formation and Significance

CEP-Lysine is formed in vivo through the non-enzymatic reaction of oxidized docosahexaenoic acid (DHA) with the primary amine group of lysine residues in proteins.[1][2][3][4] DHA, a polyunsaturated fatty acid abundant in the retina, is susceptible to oxidative cleavage, leading to the formation of reactive intermediates such as 4-hydroxy-7-oxohept-5-enoic acid (HOHA).[1][5] This intermediate can then react with lysine residues to form the stable CEP adduct.[1][2][6]

The accumulation of CEP-modified proteins has been implicated in the pathogenesis of age-related macular degeneration (AMD), making CEP-Lysine a critical biomarker for studying the disease's progression and the efficacy of potential therapeutics.[1][3][4]

Below is a diagram illustrating the formation pathway of CEP-Lysine.

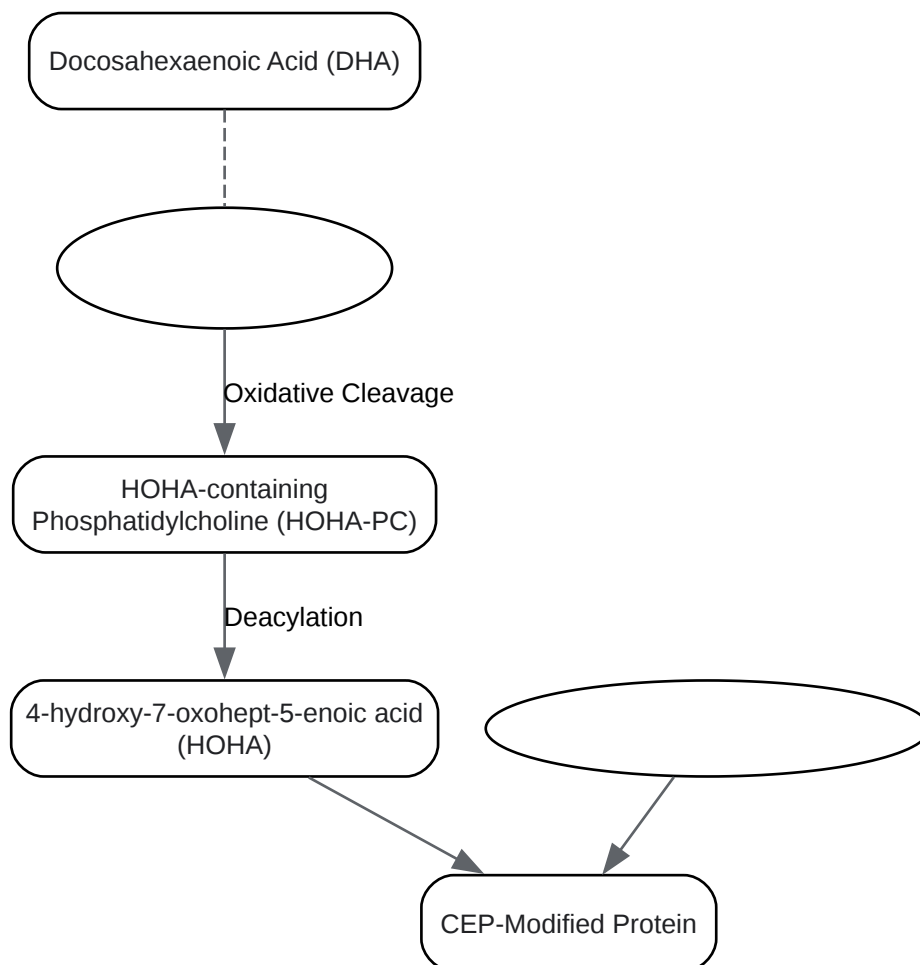


Figure 1: Formation of CEP-Lysine from DHA Oxidation

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Figure 1: Formation of CEP-Lysine from DHA Oxidation

Experimental Protocols

CEP-Lysine-d4 is primarily used as an internal standard for the accurate quantification of endogenous CEP-Lysine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of CEP-Lysine in human plasma.

Sample Preparation

- **Protein Precipitation:** To a 100 µL aliquot of human plasma, add 200 µL of ice-cold acetonitrile containing **CEP-Lysine-d4** at a final concentration of 50 ng/mL.
- **Vortexing and Incubation:** Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.
- **Centrifugation:** Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
- **Supernatant Collection:** Carefully transfer the supernatant to a new microcentrifuge tube.
- **Drying:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- **Filtration:** Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis

- **Liquid Chromatography (LC):**
 - **Column:** A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
 - **Mobile Phase A:** 0.1% formic acid in water.
 - **Mobile Phase B:** 0.1% formic acid in acetonitrile.
 - **Gradient:** A typical gradient would be:
 - 0-1 min: 5% B
 - 1-8 min: Linear gradient to 95% B
 - 8-10 min: Hold at 95% B

- 10-10.1 min: Return to 5% B
- 10.1-15 min: Re-equilibration at 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Hypothetical):
 - CEP-Lysine: Q1: m/z 269.2 \rightarrow Q3: m/z 130.1 (Quantifier), m/z 84.1 (Qualifier)
 - **CEP-Lysine-d4**: Q1: m/z 273.2 \rightarrow Q3: m/z 134.1 (Quantifier), m/z 88.1 (Qualifier)
 - Note: The exact m/z values for the precursor and product ions should be optimized by direct infusion of the analytes.

Experimental and Analytical Workflow

The overall workflow for quantifying CEP-Lysine in a biological sample using **CEP-Lysine-d4** as an internal standard is depicted below. This process ensures high accuracy and precision by correcting for variations during sample preparation and analysis.

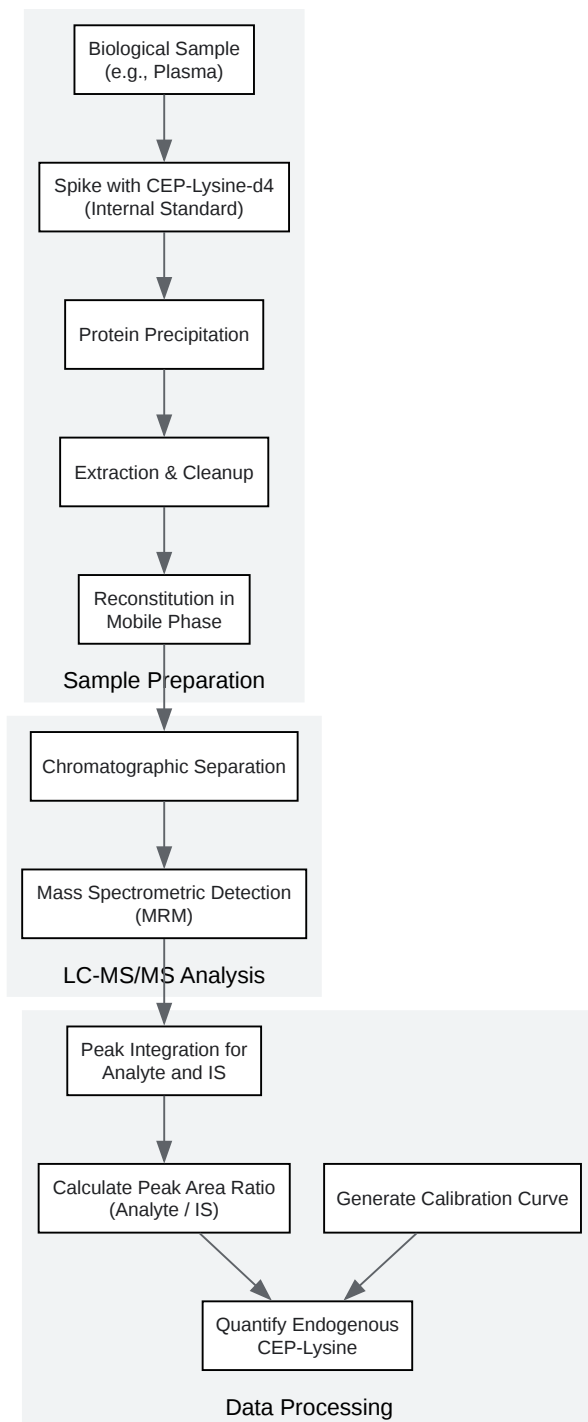


Figure 2: Workflow for Biomarker Quantification using an Internal Standard

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Figure 2: Workflow for Biomarker Quantification

Conclusion

CEP-Lysine-d4 is an essential tool for researchers investigating oxidative stress and its role in diseases such as AMD. Its well-defined physical and chemical properties, coupled with its direct relevance to the biochemical pathways of interest, make it a reliable internal standard for rigorous quantitative studies. The provided protocols and workflows offer a solid foundation for the implementation of **CEP-Lysine-d4** in bioanalytical method development.

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- To cite this document: BenchChem. [Technical Guide: Nε-(2-carboxyethyl)lysine-d4 (CEP-Lysine-d4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597818#physical-and-chemical-properties-of-cep-lysine-d4]

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